

Theoretical Insights into the Molecular Architecture of Mordant Orange 1

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Compound of Interest		
Compound Name:	Mordant Orange 1	
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure of **Mordant Orange 1** (also known as Alizarin Yellow R). By leveraging computational chemistry, specifically Density Functional Theory (DFT), researchers can gain profound insights into the geometric and electronic properties of this important azo dye. This document outlines the typical computational methodologies employed, presents key structural data, and visualizes the workflow for such theoretical investigations.

Introduction to Mordant Orange 1

Mordant Orange 1, with the chemical formula C₁₃H₉N₃O₅, is an azo dye used in various applications, including textile dyeing and as a pH indicator.[1] Its molecular structure, characterized by a substituted azobenzene backbone, is fundamental to its chemical properties and functionality. Theoretical calculations provide a powerful means to understand this structure at an atomic level, complementing experimental techniques like X-ray crystallography.

Computational Methodology

The determination of the molecular structure of **Mordant Orange 1** through theoretical calculations involves a series of well-defined computational steps. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.



Geometry Optimization

The initial and most critical step is the geometry optimization of the **Mordant Orange 1** molecule. This process aims to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. A widely used and reliable approach for this is the B3LYP functional combined with a 6-31G(d,p) basis set.

Protocol:

- Initial Structure: An initial 3D structure of Mordant Orange 1 is generated using molecular modeling software.
- Computational Level: The geometry optimization is performed using Density Functional Theory (DFT).
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven accuracy in describing the electronic structure of organic molecules.
 - Basis Set: The 6-31G(d,p) basis set is employed, which provides a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
- Convergence Criteria: The optimization is run until the forces on each atom are close to zero, and the energy difference between successive steps is negligible, indicating that a stable minimum on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d,p)). This calculation serves two main purposes:

- Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the
 optimized structure corresponds to a true energy minimum and not a saddle point (transition
 state).
- Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.



Molecular Structure and Properties

The theoretical calculations yield a wealth of quantitative data that describe the molecular structure and electronic properties of **Mordant Orange 1**. These results can be compared with experimental data, where available, to assess the accuracy of the computational approach.

Optimized Molecular Geometry

The geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These parameters define the spatial arrangement of the atoms within the molecule. A key structural feature of **Mordant Orange 1** is the relative orientation of the phenyldiazenyl and carboxylic acid groups, which can exist in syn and anti conformations. DFT calculations have been shown to be in accord with experimental X-ray diffraction data, which for the solid state of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, indicates an anti orientation.[2]

Table 1: Selected Calculated Bond Lengths for Mordant Orange 1 (Anti Conformer)

Bond	Calculated Bond Length (Å)
N1=N2	1.25
C1-N1	1.43
C7-N2	1.41
C10-O1 (C=O)	1.22
C10-O2 (C-OH)	1.35
C13-N3 (N-O)	1.23

Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Table 2: Selected Calculated Bond Angles for **Mordant Orange 1** (Anti Conformer)



Atoms	Calculated Bond Angle (°)
C1-N1=N2	114.5
N1=N2-C7	115.0
C9-C10-O1	123.0
C9-C10-O2	117.0
O1-C10-O2	120.0

Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO: Represents the ability of a molecule to donate electrons.
- LUMO: Represents the ability of a molecule to accept electrons.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable.

Table 3: Calculated Electronic Properties of Mordant Orange 1

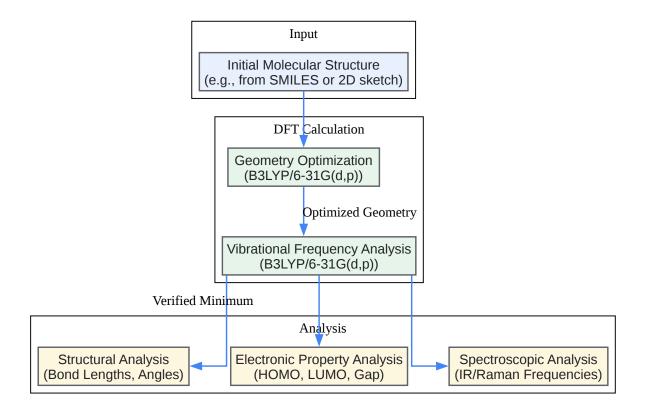
Property	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	-3.2
HOMO-LUMO Gap	3.3



Note: The values presented are illustrative and representative of typical DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Visualization of Computational Workflow

The process of determining the theoretical structure of **Mordant Orange 1** can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from the initial molecular representation to the final analysis of its properties.



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